
Remodelin
説明
Remodelin is a potent acetyl-transferase NAT10 inhibitor . It has been used in research for its potential therapeutic effects on various diseases, including cancer .
Chemical Reactions Analysis
Remodelin has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) in cells. This inhibition occurs in a dose or time-dependent way, either through treatment with cobalt chloride (CoCl2) or hypoxia .
科学的研究の応用
Inhibition of Hypoxia-Inducible Factors (HIFs)
Remodelin has been shown to significantly inhibit HIF expression induced by hypoxia or constitutional activation. This inhibition also extends to HIF-associated angiogenesis, suggesting potential as a drug for tumor treatment .
Tumor Treatment and mRNA Acetylation
As a novel small molecule, Remodelin reduces NAT10 activity, preventing mRNA acetylation. This action has been effective in treating various types of tumors .
Prostate Cancer Growth Inhibition
Remodelin inhibits the growth of both androgen receptor (AR)-positive and AR-negative prostate cancers (PCas). It affects DNA replication through interaction with CDC6 and AR, and inhibits the growth of castration-resistant prostate cancer cells in vitro .
Cell Proliferation, Invasion, and Migration
Research indicates that Remodelin can reverse the effects on cell proliferation, invasion, and migration in several tumors, suggesting NAT10 as a potential therapeutic target .
Potential Drug Target for Head and Neck Squamous Cell Carcinoma (HNSCC)
Although still in early stages of research, Remodelin’s inhibition of NAT10 may present a new therapeutic strategy for HNSCC .
Modulation of NAT10 Activity
Remodelin might inhibit HIF expression by modulating NAT10 activity, which is further analyzed in NAT10 knock-down cells by interfering RNA .
Springer - Remodelin, an inhibitor of NAT10 Nature - Pharmacological effects of Remodelin MDPI - Inhibition of N-Acetyltransferase 10 BioMed Central - NAT10 as a potential prognostic biomarker
Safety And Hazards
特性
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJIFARBQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Remodelin | |
CAS RN |
949912-58-7 | |
| Record name | 949912-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?
A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].
Q2: How does Remodelin interact with NAT10?
A2: While initially reported as a NAT10 inhibitor, further research suggests that Remodelin might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. Remodelin's mechanism of action, particularly its interaction with NAT10, requires further investigation.
Q3: What are the downstream effects of Remodelin treatment in cells?
A3: Studies have observed various effects of Remodelin in different cellular contexts:
- Nuclear architecture: Remodelin treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].
- Cellular senescence: Remodelin treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].
- Mitochondrial metabolism: Research suggests that Remodelin treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].
- Epithelial-mesenchymal transition (EMT): Remodelin has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].
Q4: Does Remodelin affect other cellular pathways besides NAT10?
A4: Yes, research suggests that Remodelin might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:
- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].
- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].
- Influence the expression of hypoxia-inducible factors (HIFs) [, ].
- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].
Q5: What is the molecular formula and weight of Remodelin?
A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of Remodelin's structure is necessary.
Q6: Is there any spectroscopic data available for Remodelin?
A6: The research abstracts do not provide spectroscopic data for Remodelin.
Q7: What is known about Remodelin's material compatibility and stability?
A7: Information regarding Remodelin's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.
Q8: What is known about the structure-activity relationship (SAR) of Remodelin?
A8: The research abstracts do not provide specific details about the SAR of Remodelin. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.
Q9: Is there any information available regarding the toxicology and safety profile of Remodelin?
A10: While some studies mention that Remodelin exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.
Q10: What are the key findings from in vitro studies on Remodelin?
A10: In vitro studies have demonstrated the following effects of Remodelin:
- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].
- Attenuation of doxorubicin resistance in breast cancer cells [].
- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].
- Improved nuclear shape in HGPS cells and aged normal cells [].
Q11: What are the key findings from in vivo studies on Remodelin?
A11: In vivo studies have shown that Remodelin:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B1387525.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)
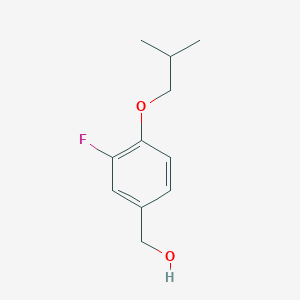
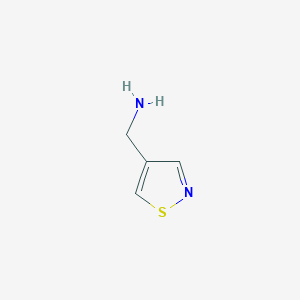
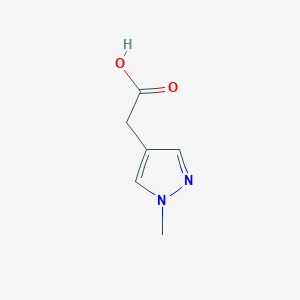

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)
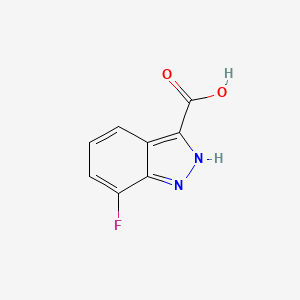
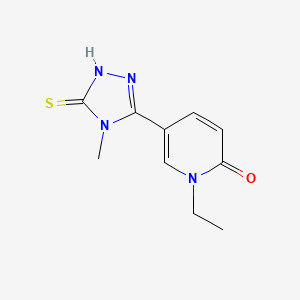
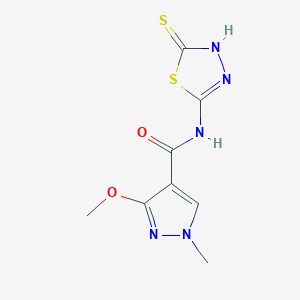
![5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387542.png)

![N-cyclopentyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387546.png)